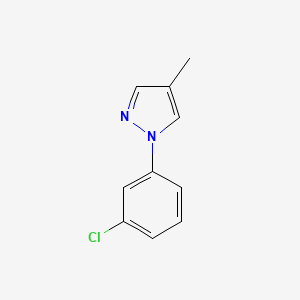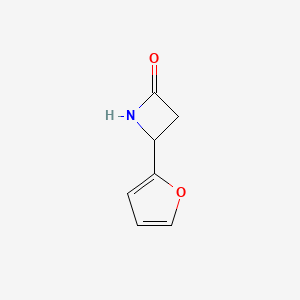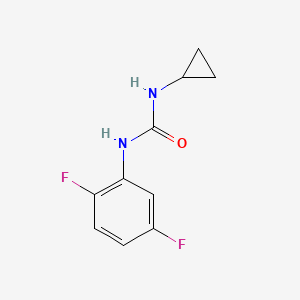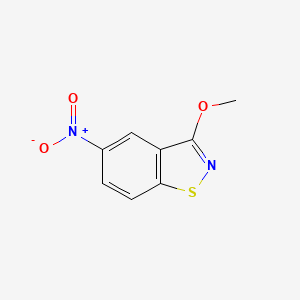![molecular formula C12H10ClNO2 B6611619 2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 128490-15-3](/img/structure/B6611619.png)
2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione
Overview
Description
2-[2-(Chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione, also known as Chloromethyl Isoindole-1,3-Dione (CID), is an organic compound that has recently been studied for its potential as a therapeutic agent and as a research tool in scientific studies. CID is a structurally unique compound with a wide range of applications due to its ability to interact with a variety of biological molecules.
Scientific Research Applications
CID has recently been studied for its potential as a therapeutic agent and as a research tool in scientific studies. CID has been used to study the effects of DNA damage and repair, protein-DNA interactions, and gene regulation. CID has also been used in studies of cancer and neurological diseases. Additionally, CID has been used to study the effects of epigenetic modifications on gene expression.
Mechanism Of Action
CID is an inhibitor of DNA methyltransferase (DNMT), an enzyme responsible for the addition of methyl groups to DNA. CID binds to DNMT and prevents it from adding methyl groups to DNA, thus preventing gene expression. CID also has the ability to interact with other biological molecules, such as proteins and RNA, allowing it to affect the expression of genes.
Biochemical And Physiological Effects
CID has been shown to inhibit the expression of genes involved in the development of cancer, such as Bcl-2 and c-Myc. CID has also been shown to inhibit the expression of genes involved in neurological diseases, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Additionally, CID has been shown to reduce inflammation and oxidative stress.
Advantages And Limitations For Lab Experiments
CID has several advantages for use in laboratory experiments. CID is relatively easy to synthesize, has a wide range of applications, and can be used to study a variety of biological processes. However, CID also has several limitations. CID is not very stable and can degrade over time, making it difficult to store for long periods of time. Additionally, CID can be toxic if used in high concentrations.
Future Directions
The potential applications of CID are vast and the possibilities are limitless. CID could be used to study the effects of epigenetic modifications on gene expression, as well as the effects of DNA damage and repair. Additionally, CID could be used to study the effects of genetic mutations on disease development and progression. CID could also be used to develop new therapeutic agents for the treatment of cancer, neurological diseases, and other diseases. CID could also be used to develop new drugs that target specific genes or pathways. Finally, CID could be used to study the effects of environmental factors on gene expression and disease development.
properties
IUPAC Name |
2-[2-(chloromethyl)prop-2-enyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-8(6-13)7-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKALUBPGMGHLTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1C(=O)C2=CC=CC=C2C1=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phthalimido-3-Chloro-2-Methylenepropane | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Pyridinylcarbonyl)amino]butanoic acid](/img/structure/B6611542.png)

![4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B6611553.png)



![tert-butyl N-(2-{[2-(morpholin-4-yl)ethyl]amino}ethyl)carbamate](/img/structure/B6611567.png)



![[(1,3-thiazol-2-yl)amino]urea](/img/structure/B6611605.png)


